
Ácido 3-(6-oxo-1,6-dihidropirimidin-1-il)propanoico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry
3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid is primarily studied for its potential therapeutic effects. It is a derivative of dihydropyrimidine, which has been linked to various biological activities:
- Antimicrobial Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that modifications in the pyrimidine ring can enhance activity against specific bacterial strains .
- Anticancer Properties : Some derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways that promote tumor growth .
Biochemical Research
The compound is also used in biochemical assays and studies:
- Enzyme Inhibition Studies : Compounds similar to 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid are employed to study enzyme kinetics and inhibition mechanisms. They can serve as substrates or inhibitors in various enzymatic reactions, providing insights into metabolic pathways .
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex molecules:
- Synthesis of Pyrimidine Derivatives : Its structure allows chemists to modify it further to create new pyrimidine derivatives with potentially enhanced biological activities. These derivatives are crucial in drug development processes .
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of several pyrimidine derivatives, including 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid. The results indicated that certain modifications increased the compound's effectiveness against Gram-positive bacteria compared to standard antibiotics .
Case Study 2: Anticancer Mechanism Exploration
In vitro studies on cancer cell lines demonstrated that modified pyrimidine compounds could induce apoptosis in cancer cells through mitochondrial pathways. The specific role of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid was highlighted as a potential lead compound for further development in cancer therapeutics .
Data Tables
Compound | Activity Type | Efficacy Level |
---|---|---|
3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid | Antimicrobial | Moderate |
Modified derivative A | Antimicrobial | High |
Modified derivative B | Anticancer | Significant |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a propanoic acid derivative in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions can take place, particularly at the pyrimidine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Mecanismo De Acción
The mechanism of action of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
- 3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride
Comparison: Compared to similar compounds, 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrimidine ring.
Actividad Biológica
3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name : 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid
- Molecular Formula : C₇H₈N₂O₃
- Molecular Weight : 168.15 g/mol
- CAS Number : 1342973-78-7
Biological Activity Overview
Research has indicated that compounds with a pyrimidine structure often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid are summarized below.
Antimicrobial Activity
A study highlighted the antimicrobial properties of various pyrimidine derivatives, including 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined for several strains:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 200 |
These results suggest that the compound could serve as a lead for the development of new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated through in vivo studies. It was found to inhibit pro-inflammatory cytokines and reduce edema in animal models. The following table summarizes the findings:
Parameter | Control Group | Treatment Group |
---|---|---|
Edema Reduction (%) | 0% | 75% |
IL-6 Levels (pg/mL) | 150 | 50 |
TNF-alpha Levels (pg/mL) | 120 | 30 |
These results indicate a significant reduction in inflammatory markers, supporting its use in conditions characterized by inflammation .
Anticancer Activity
The compound's anticancer properties were assessed using various cancer cell lines. Notably, it exhibited selective cytotoxicity towards melanoma cells while sparing normal cells. The following table illustrates the IC50 values obtained from cell viability assays:
Cell Line | IC50 (µM) |
---|---|
A375 (Melanoma) | 15 |
HaCaT (Keratinocyte) | >100 |
MCF7 (Breast Cancer) | 30 |
The mechanism appears to involve the induction of oxidative stress leading to apoptosis in cancer cells .
The biological activities of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid are believed to be mediated through several mechanisms:
- ROS Generation : The compound induces reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
- Cytokine Modulation : It modulates the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Metal Chelation : Similar compounds have shown metal-chelating properties that may contribute to their biological activities by disrupting metal-dependent processes in pathogens and cancer cells .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- In a study evaluating its effect on melanoma progression, treatment with the compound resulted in a significant reduction in tumor size compared to controls.
- Another case study focused on its application in inflammatory bowel disease models where it effectively reduced symptoms and inflammation markers.
Propiedades
IUPAC Name |
3-(6-oxopyrimidin-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-6-1-3-8-5-9(6)4-2-7(11)12/h1,3,5H,2,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTWRECCLOASMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN(C1=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342973-78-7 | |
Record name | 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.